molecular formula C17H20N2O4S B2679995 N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351598-78-1

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No.: B2679995
CAS No.: 1351598-78-1
M. Wt: 348.42
InChI Key: NXIHZKUNJBMTKZ-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic organic compound characterized by the presence of an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and 2-hydroxy-2-(thiophen-2-yl)propanoic acid.

    Formation of Oxalamide: The reaction between 4-ethoxyaniline and oxalyl chloride in the presence of a base such as triethylamine forms the intermediate N-(4-ethoxyphenyl)oxalamide.

    Coupling Reaction: The intermediate is then coupled with 2-hydroxy-2-(thiophen-2-yl)propanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxalamide group could form hydrogen bonds with biological targets, while the thiophene and phenyl rings could engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(furan-2-yl)propyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an ethoxyphenyl and a thiophene ring in the same molecule is relatively uncommon, providing a distinct set of properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-13-8-6-12(7-9-13)19-16(21)15(20)18-11-17(2,22)14-5-4-10-24-14/h4-10,22H,3,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIHZKUNJBMTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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